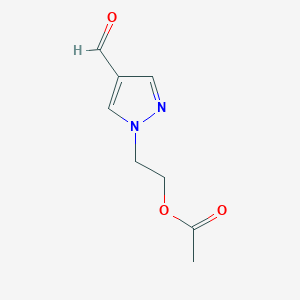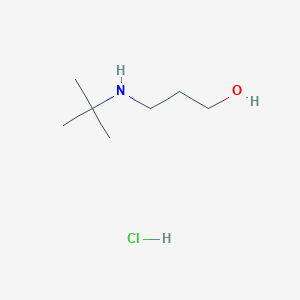
3-(Tert-butylamino)propan-1-ol hydrochloride
Vue d'ensemble
Description
3-(Tert-butylamino)propan-1-ol hydrochloride is a unique chemical compound with the linear formula C7H18ClNO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 3-(Tert-butylamino)propan-1-ol hydrochloride is represented by the SMILES string CC©(NCCCO)C.Cl and the InChI string 1S/C7H17NO.ClH/c1-7(2,3)8-5-4-6-9;/h8-9H,4-6H2,1-3H3;1H .Applications De Recherche Scientifique
Molecular Docking and Vibrational Spectroscopy Studies
One study focused on the molecular docking and vibrational spectroscopy of (RS)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-one, analyzing its inhibitory nature with adrenaline uptake inhibitors. This research suggests potential applications in central nervous system drug discovery, highlighting the molecule's structural and bioactive nature (Sevvanthi, Muthu, & Raja, 2018).
Pharmacological Evaluation
Another study synthesized derivatives related to 3-(Tert-butylamino)propan-1-ol and evaluated their β-adrenergic blocking activity and β-receptor binding affinities. This work emphasizes the compound's role in developing non-selective β-adrenergic blocking activity, showing the potential for therapeutic applications (Jindal et al., 2003).
Development of Pharmacokinetic Models
Research on bupropion and its metabolites involved the development of a pharmacokinetic model to describe the blood-brain barrier transport of these substances. This study provides insights into the therapeutic efficacy of bupropion and its active metabolites, indicating the potential for broader applications in neuroscience and pharmacology (Cremers et al., 2016).
Catalytic Alkylation Studies
A study on the catalytic alkylation of aryl Grignard reagents by iron(III) amine-bis(phenolate) complexes showcases the application of related compounds in facilitating chemical reactions, offering a pathway to efficient synthetic processes (Qian, Dawe, & Kozak, 2011).
Enzymatic Resolution and Asymmetric Synthesis
The enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives for the production of (S)-dapoxetine highlights the utility of related compounds in asymmetric synthesis, contributing to advancements in pharmaceutical manufacturing (Torre, Gotor‐Fernández, & Gotor, 2006).
Propriétés
IUPAC Name |
3-(tert-butylamino)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO.ClH/c1-7(2,3)8-5-4-6-9;/h8-9H,4-6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAGJXVLLZUUCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butylamino)propan-1-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride](/img/structure/B1525376.png)
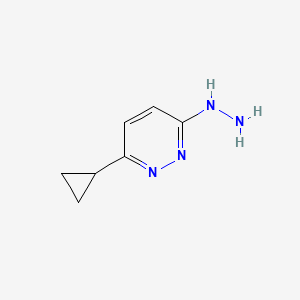
![Methyl 3-[(6-methylpyridin-2-yl)amino]propanoate](/img/structure/B1525378.png)
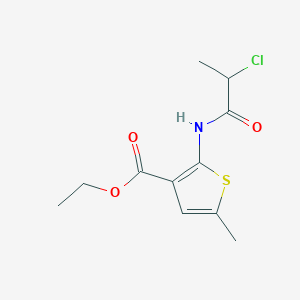
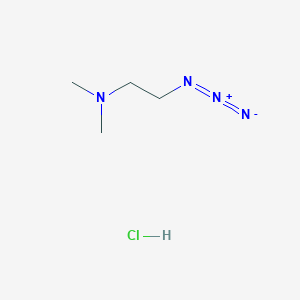
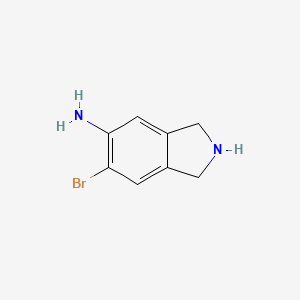

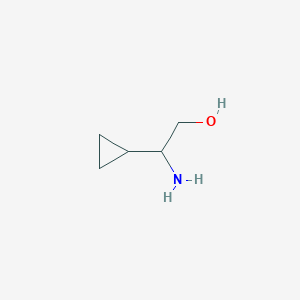
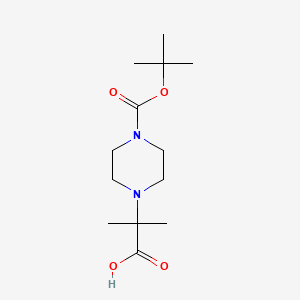
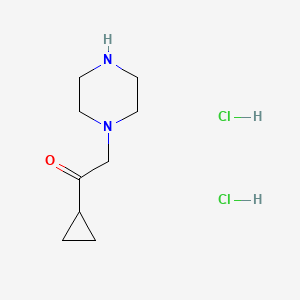
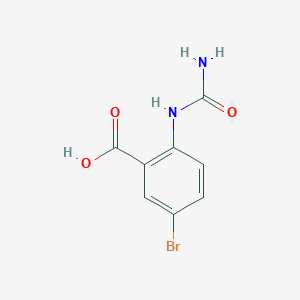
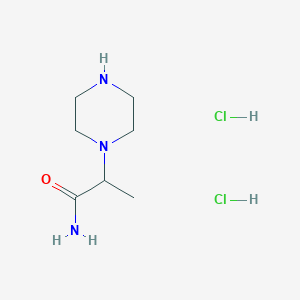
![3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1525397.png)
